N-[(4-fluorophenyl)carbamoyl]-L-leucine
Description
Properties
IUPAC Name |
(2S)-2-[(4-fluorophenyl)carbamoylamino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3/c1-8(2)7-11(12(17)18)16-13(19)15-10-5-3-9(14)4-6-10/h3-6,8,11H,7H2,1-2H3,(H,17,18)(H2,15,16,19)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPMCSFGXKOOOO-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)NC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)NC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)carbamoyl]-L-leucine typically involves the reaction of 4-fluoroaniline with L-leucine in the presence of a coupling agent such as carbonyldiimidazole or dicyclohexylcarbodiimide. The reaction is carried out in an appropriate solvent, such as dimethylformamide or dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)carbamoyl]-L-leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(4-fluorophenyl)carbamoyl]-L-leucine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)carbamoyl]-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the carbamoyl and leucine moieties contribute to its overall stability and reactivity. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenylcarbamoyl Derivatives
A critical study compared halogenated phenylcarbamoyl maleimides (e.g., fluorine, chlorine, bromine, iodine substituents) for their inhibitory activity against monoacylglycerol lipase (MGL). Key findings include:
| Compound | Substituent | IC₅₀ (μM) | Molecular Weight (g/mol) |
|---|---|---|---|
| N-(4-fluorophenyl)maleimide | F | 5.18 | ~215* |
| N-(4-chlorophenyl)maleimide | Cl | 7.24 | ~230* |
| N-(4-bromophenyl)maleimide | Br | 4.37 | ~275* |
| N-(4-iodophenyl)maleimide | I | 4.34 | ~322* |
*Molecular weights estimated based on structural analogs in .
Despite differences in halogen size and electronegativity, inhibitory potency remained consistent (IC₅₀: 4.34–7.24 μM), suggesting that steric effects and electronic properties at the para position minimally influence MGL inhibition. This trend may extend to N-[(4-fluorophenyl)carbamoyl]-L-leucine, where the fluorophenyl group could optimize target engagement without steric hindrance .
Molecular Weight and Structural Complexity
Comparative molecular weights of related compounds:
| Compound | Molecular Weight (g/mol) | Source |
|---|---|---|
| This compound* | ~282† | Estimated |
| L-Leucine, N-[N-(N-acetyl-L-alanyl)-L-tryptophyl]- | 562.7 | |
| 4-Piperidinecarboxamide derivatives | 430 |
*Hypothetical calculation based on leucine (131.18 g/mol) + 4-fluorophenyl carbamoyl (151.11 g/mol).
The lower molecular weight of this compound compared to peptide-like derivatives (e.g., 562.7 g/mol) suggests improved membrane permeability, a critical factor in drug design .
Key Research Findings and Implications
- Halogen Effects : Fluorine’s minimal steric impact and high electronegativity make it advantageous for maintaining potency while optimizing metabolic stability in carbamoyl derivatives .
- Structural Flexibility : The leucine backbone may confer solubility advantages over bulkier analogs, balancing hydrophobicity from the aromatic ring .
- Pharmacokinetic Potential: Fluorine’s role in prolonging circulation time (as seen in ¹⁸F-FDHT) could position this compound as a candidate for therapeutic or diagnostic applications requiring sustained activity .
Biological Activity
N-[(4-fluorophenyl)carbamoyl]-L-leucine is a modified amino acid that has garnered attention for its potential biological activities, particularly in the realms of enzyme inhibition and receptor modulation. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the following molecular structure:
- Molecular Formula: C₉H₁₄FNO₃
- Molecular Weight: 189.22 g/mol
The presence of a fluorine atom at the para position of the phenyl group enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This mechanism is crucial in modulating metabolic pathways.
- Receptor Interaction: this compound can interact with various receptors, influencing cellular signaling pathways related to growth, apoptosis, and metabolism.
1. Enzyme Inhibition
Studies have demonstrated that this compound exhibits inhibitory effects on enzymes involved in metabolic pathways. For example, it has been shown to inhibit the activity of certain proteases and kinases, which play significant roles in cellular signaling and metabolism.
2. Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties. In animal models, this compound has been linked to improved outcomes in neurodegenerative disease models, suggesting a potential therapeutic role in conditions like Alzheimer's and Parkinson's diseases.
Case Studies
Several case studies have explored the efficacy of this compound in various applications:
- Neurodegenerative Diseases: A study involving animal models of neurodegeneration showed that administration of this compound resulted in reduced neuronal loss and improved cognitive function compared to controls.
- Metabolic Disorders: In models simulating metabolic syndrome, this compound demonstrated the ability to lower blood glucose levels and improve insulin sensitivity, indicating its potential as a therapeutic agent for diabetes management.
Research Findings
A summary of key research findings related to this compound is presented in the table below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
